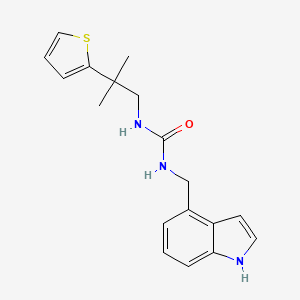![molecular formula C17H14F3NS2 B7432438 5-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole](/img/structure/B7432438.png)
5-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole is a chemical compound that has shown potential in scientific research. It is a benzothiazole derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole is not fully understood. However, it has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and eventually cell death. It has also been reported to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the proliferation of cancer cells and the production of inflammatory cytokines. In vivo studies have shown that the compound exhibits antitumor activity in mice bearing human tumor xenografts.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole in lab experiments include its potential as an antitumor and anti-inflammatory agent. However, its limitations include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
For the study of 5-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential as a therapeutic agent in animal models. Additionally, the compound could be modified to improve its solubility and reduce its toxicity.
Synthesemethoden
The synthesis of 5-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole has been reported using various methods. One such method involves the reaction of 4-(trifluoromethyl)benzyl chloride with 2-mercaptobenzothiazole in the presence of a base. Another method involves the reaction of 4-(trifluoromethyl)benzyl bromide with 2-mercaptobenzothiazole in the presence of a palladium catalyst. The yield of the compound using these methods has been reported to be around 70-80%.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole has shown potential in scientific research. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, it has been reported to exhibit antifungal activity against various fungal strains.
Eigenschaften
IUPAC Name |
5-methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NS2/c1-11-2-7-15-14(8-11)21-16(23-15)10-22-9-12-3-5-13(6-4-12)17(18,19)20/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDHJRODTOARSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)CSCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Fluoropyridin-3-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7432366.png)
![ethyl 4-(1H-imidazo[4,5-b]pyridine-6-carbonylamino)-1H-pyrazole-5-carboxylate](/img/structure/B7432367.png)


![2-[4-[2-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-2-oxoacetyl]piperazin-1-yl]-5-fluorobenzonitrile](/img/structure/B7432384.png)
![N-(pyridin-2-ylmethyl)-3-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanamide](/img/structure/B7432391.png)
![2-[[2-(3,4-dihydroxyphenyl)acetyl]amino]-N-methyl-2-phenylacetamide](/img/structure/B7432393.png)
![3-chloro-N-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)pentan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B7432407.png)
![1-[4-[3-[4-(Hydroxymethyl)triazol-1-yl]propylcarbamoylamino]phenyl]-1,3-dimethylurea](/img/structure/B7432414.png)
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylsulfonyl)-N-[[(2R)-piperidin-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B7432416.png)
![3-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ylsulfonyl)-N-[[(2R)-piperidin-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B7432420.png)
![Ethyl 2-[[1-[4-[(4-fluorobenzoyl)amino]phenyl]sulfonylpiperidine-4-carbonyl]amino]acetate](/img/structure/B7432430.png)
![(2-Chloro-4-pyridin-3-ylphenyl) 3-methylsulfanylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B7432436.png)
![N-[3-fluoro-4-[2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7432442.png)